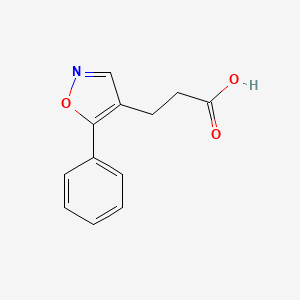

3-(5-Phenyl-4-isoxazolyl)propionic acid

Description

Significance of Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure, such as nitrogen, oxygen, or sulfur. rroij.com These scaffolds are of immense importance in drug discovery, with statistics indicating that over 85% of all biologically active chemical entities contain a heterocycle. nih.gov Their prevalence can be attributed to their structural diversity and versatility, which allows for the fine-tuning of physicochemical properties like solubility, lipophilicity, and polarity. nih.gov This adaptability is crucial for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates. nih.gov

Heterocyclic rings can engage in various intermolecular interactions with biological targets, including hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic interactions. researchgate.net This ability to form multiple points of contact enhances the binding affinity and selectivity of a drug for its target receptor or enzyme. researchgate.net Consequently, heterocyclic scaffolds are integral to the development of a wide range of therapeutic agents, from antibiotics and antivirals to anticancer and neuroprotective agents. rsc.orgnih.gov

Role of the Isoxazole (B147169) Moiety as a Privileged Pharmacophore

The isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, is considered a "privileged pharmacophore" in medicinal chemistry. nih.govrsc.orgnih.gov This designation signifies its recurring presence in a multitude of biologically active compounds across various therapeutic areas. nih.govrsc.org The isoxazole moiety is valued for its metabolic stability and its capacity to act as a bioisostere for other functional groups, such as amide bonds, thereby improving the pharmacokinetic properties of a molecule. nih.gov

The unique electronic properties of the isoxazole ring, stemming from the electronegativity of the nitrogen and oxygen atoms, contribute to its ability to participate in diverse non-covalent interactions with biological targets. rsc.org This has led to the incorporation of the isoxazole scaffold into a wide array of drugs with diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant effects. rsc.orgrsc.orgresearchgate.net

Table 1: Examples of Marketed Drugs Containing the Isoxazole Moiety

| Drug Name | Therapeutic Class |

| Valdecoxib | Non-steroidal anti-inflammatory drug (NSAID) researchgate.netresearchgate.net |

| Sulfamethoxazole | Antibiotic researchgate.net |

| Cloxacillin | Antibiotic researchgate.netresearchgate.net |

| Leflunomide | Antirheumatic researchgate.net |

| Zonisamide | Anticonvulsant researchgate.net |

| Risperidone | Antipsychotic researchgate.net |

| Danazol | Synthetic Androgen researchgate.net |

Overview of Propionic Acid Derivatives in Pharmaceutical Sciences

Propionic acid derivatives represent a significant class of nonsteroidal anti-inflammatory drugs (NSAIDs). ontosight.ainih.gov These compounds are characterized by a propionic acid functional group, which is crucial for their pharmacological activity. ijpsr.com The mechanism of action for most propionic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins (B1171923). ontosight.aiorientjchem.org Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. news-medical.net

This class of drugs is widely used for the management of pain and inflammation associated with conditions such as arthritis and musculoskeletal disorders. orientjchem.orghumanjournals.com The presence of the carboxylic acid group is generally essential for their anti-inflammatory and analgesic effects. ijpsr.com

Table 2: Common Propionic Acid Derivatives Used as NSAIDs

| Drug Name | Chemical Name |

| Ibuprofen (B1674241) | 2-(4-isobutylphenyl)propionic acid ijpsr.comorientjchem.org |

| Naproxen | (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid nih.gov |

| Ketoprofen | (RS)2-(3-benzoylphenyl)propanoic acid ijpsr.com |

| Fenoprofen | (RS)-2-(3-phenoxyphenyl)propanoic acid nih.gov |

| Flurbiprofen | (RS)-2-(2-fluorobiphenyl-4-yl)propanoic acid nih.gov |

Contextualizing 3-(5-Phenyl-4-isoxazolyl)propionic Acid within Chemical Compound Classes

The chemical compound this compound integrates key structural features from the aforementioned classes. It is an isoxazole derivative , owing to the presence of the isoxazole ring. wisdomlib.orgontosight.ai The molecule also incorporates a phenyl group attached to the isoxazole ring, making it a phenylisoxazole derivative . ontosight.ai Furthermore, the presence of the propionic acid side chain classifies it as a propionic acid derivative . ontosight.aiontosight.ai

Given that arylpropionic acid derivatives are a well-established class of NSAIDs, the structure of this compound suggests its potential for anti-inflammatory activity. orientjchem.orgresearchgate.net The combination of the privileged isoxazole scaffold with the pharmacologically significant propionic acid moiety makes this compound a subject of interest for further investigation in medicinal chemistry.

Table 3: Classification of this compound

| Classification | Basis for Classification |

| Heterocyclic Compound | Contains an isoxazole ring with nitrogen and oxygen atoms. rroij.com |

| Isoxazole Derivative | Features a core isoxazole ring structure. wisdomlib.org |

| Phenylpropanoic Acid | Contains a benzene (B151609) ring conjugated to a propanoic acid. iarc.fr |

| Monocarboxylic Acid | Contains one carboxylic acid functional group. ebi.ac.uk |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

3-(5-phenyl-1,2-oxazol-4-yl)propanoic acid |

InChI |

InChI=1S/C12H11NO3/c14-11(15)7-6-10-8-13-16-12(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) |

InChI Key |

FBTADUZOZPVTSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NO2)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Isoxazole Propionic Acid Systems

General Synthetic Pathways to Isoxazole (B147169) Derivatives

The isoxazole ring is a five-membered heterocycle that serves as a critical structural motif in numerous compounds. nanobioletters.com Its synthesis is a well-established area of heterocyclic chemistry, with several reliable methods available. nih.gov Traditional approaches often faced challenges like long reaction times and harsh conditions. mdpi.comscilit.com Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign pathways. rsc.org

One of the most powerful and widely utilized methods for constructing the isoxazole ring is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. nanobioletters.comrsc.org This reaction typically involves the combination of a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). eresearchco.com

The nitrile oxide intermediate is often generated in situ from aldoximes using oxidizing agents or from hydroximoyl halides. eresearchco.comnih.gov The subsequent reaction with a terminal alkyne leads to the formation of a 3,5-disubstituted isoxazole. nih.gov The versatility of this method allows for the introduction of a wide variety of substituents onto the isoxazole core by choosing appropriately substituted starting materials. rsc.org Intramolecular versions of this cycloaddition (INOC reactions) are also highly effective, especially for creating complex, fused-ring systems where two rings are formed simultaneously. nih.govmdpi.com

Key features of this method include:

High Versatility: A broad range of alkynes and nitrile oxide precursors can be used.

Regioselectivity: The reaction often proceeds with a high degree of regioselectivity, although mixtures of regioisomers can sometimes form. rsc.org

Efficiency: The reaction is generally high-yielding and can be catalyzed by various metals, such as copper(I), to enhance its efficiency and selectivity, a cornerstone of "click chemistry". nih.goveresearchco.com

In line with the principles of sustainable chemistry, significant effort has been dedicated to developing greener synthetic routes for isoxazoles. nih.gov These methods aim to reduce energy consumption, minimize waste, and avoid the use of toxic solvents and reagents. mdpi.comscilit.com

Ultrasound irradiation (sonochemistry) has emerged as a prominent green technique. It accelerates reaction kinetics, leading to shorter reaction times, higher yields, and reduced byproduct formation. mdpi.comscilit.com Ultrasound-assisted methods have been successfully applied to various isoxazole syntheses, including multicomponent reactions, often under solvent-free conditions or in green solvents like water. mdpi.comscilit.com For instance, a one-pot, five-component synthesis of 3,5-disubstituted isoxazole secondary sulfonamides has been demonstrated using a CaCl2/K2CO3 catalytic system in water under ultrasound irradiation. mdpi.com

Microwave-assisted synthesis is another key green chemistry tool. rsc.org Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov This technique has been used for the synthesis of isoxazole derivatives via chalcones, showcasing its potential as a sustainable and efficient method. nih.gov

| Green Synthesis Technique | Key Advantages | Example Application |

| Ultrasound Irradiation | Shorter reaction times, higher yields, reduced energy consumption, use of green solvents. mdpi.comscilit.com | One-pot, five-component synthesis of isoxazole sulfonamides in water. mdpi.com |

| Microwave Irradiation | Rapid reaction rates, high selectivity, improved product yields. rsc.orgnih.gov | Synthesis of isoxazole derivatives from chalcones. nih.gov |

| Agro-Waste Catalysis | Use of renewable resources, solvent-free conditions. nih.gov | Synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones using Water Extract of Orange Fruit Peel Ash (WEOFPA). nih.gov |

Controlling the position of substituents on the isoxazole ring is crucial for tuning the properties of the final molecule. Regioselective synthesis aims to produce a single desired regioisomer, avoiding the formation of mixtures that require difficult separation.

One of the oldest methods, the Claisen isoxazole synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). However, this method often suffers from poor regioselectivity, leading to a mixture of isomeric products. nih.gov To overcome this, researchers have developed methodologies using precursors like β-enamino diketones. By carefully selecting the reaction conditions and the structure of the starting materials, it is possible to achieve excellent regiochemical control, allowing for the selective synthesis of 4,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted isoxazoles. nih.gov

Another approach involves the reaction of fluoroalkyl-substituted ynones with hydroxylamine. The regioselectivity of the addition (1,2- vs. 1,4-addition) can be controlled to yield either 3- or 5-fluoroalkyl-substituted isoxazoles as single regioisomers. acs.org This control is critical for creating specific building blocks for more complex molecules. enamine.net Furthermore, metal-catalyzed reactions, such as those using scandium or gold catalysts, can influence the regioselectivity of isoxazole formation from ynones and nitrogen-transfer reagents. thieme-connect.com

Synthetic Approaches to Propionic Acid Derivatives

The synthesis of propionic acid derivatives, particularly 2-arylpropionic acids, is a cornerstone of industrial and pharmaceutical chemistry. orgsyn.org A variety of methods exist to construct this functional group.

A common and direct approach involves the methylation of arylacetic acid derivatives. orgsyn.org For example, 2-phenylpropionic acid can be synthesized from phenylacetonitrile. The process involves a phase-transfer-catalyzed methylation followed by hydrolysis of the resulting nitrile to the carboxylic acid. orgsyn.org Other methods include the hydrolysis of corresponding esters or nitriles, which can be prepared through various synthetic routes. nih.gov

More complex strategies for creating substituted propionic acids include:

Reformatsky Reaction: This reaction can be used to synthesize β-hydroxy aryl propanoic acids. humanjournals.com

Oxidation of Aldehydes: Propionic acid can be prepared through the liquid-phase oxidation of propionaldehyde, sometimes without a catalyst, using oxygen or air as the oxidant. google.com

Hydrolysis of Nitriles: As seen in the synthesis of 2-(4-methylphenyl) propionic acid, propionitrile (B127096) intermediates can be hydrolyzed under acidic conditions to yield the desired propionic acid. nih.gov

Specific Synthetic Strategies for Phenyl-Isoxazolyl-Propionic Acid Scaffolds

The construction of the target "3-(5-Phenyl-4-isoxazolyl)propionic acid" scaffold requires a synthetic strategy that effectively combines the isoxazole ring and the propionic acid side chain. While a direct synthesis for this exact molecule is not extensively detailed in the provided context, the synthesis of closely related analogues provides a clear blueprint for potential routes.

One plausible strategy involves a multi-step sequence starting with the formation of a substituted isoxazole that already contains a functional group handle at the 4- or 5-position. This handle can then be elaborated into the propionic acid chain. For instance, the synthesis of (3-(4-bromophenyl)-isoxazol-5-yl)methanol is achieved via a [3+2] cycloaddition of a nitrile oxide with propargyl alcohol. researchgate.net This methanol (B129727) group could, in principle, be converted to the propionic acid side chain through a series of standard organic transformations, such as conversion to a halide, followed by cyanation and hydrolysis.

Similarly, the synthesis of 2-(5-methyl-3-phenyl-4-isoxazolyl)-3-indole propionic acid starts from a pre-formed isoxazole-indole scaffold which is then subjected to hydrolysis to reveal the propionic acid group. These examples highlight a common theme: building a complex isoxazole derivative and then performing the final steps to create or unmask the carboxylic acid function.

An alternative and powerful strategy involves the use of isoxazolone (specifically, isoxazol-5(4H)-one) intermediates. These intermediates are readily synthesized and can be functionalized at the 4-position. A typical synthesis involves the condensation of hydroxylamine hydrochloride and a β-ketoester like ethyl acetoacetate, often in the presence of an aldehyde. nih.gov This reaction can be catalyzed by green catalysts, such as extracts from orange fruit peel ash, under solvent-free conditions. nih.gov

The resulting 4-alkylideneisoxazol-5(4H)-ones are versatile intermediates. mdpi.com The double bond at the 4-position is reactive and can undergo various transformations. For the synthesis of a propionic acid derivative, this double bond could potentially be subjected to a Michael addition with a suitable one-carbon nucleophile, followed by reduction and hydrolysis steps to construct the propionic acid side chain. This approach offers a modular way to build complexity around the isoxazole core.

Enantioselective Synthesis of Chiral Isoxazolyl Propionic Acid Analogues

The stereochemistry of a molecule is crucial for its biological activity. Enantioselective synthesis, which allows for the preparation of a single enantiomer of a chiral compound, is therefore of paramount importance in drug discovery. While specific methods for the direct enantioselective synthesis of this compound are not extensively detailed in the literature, several strategies employed for analogous chiral isoxazolyl and propionic acid systems can be adapted.

One prominent approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, chiral oxazolidinones can be acylated with a propionyl group, and subsequent alkylation with a suitable isoxazolyl-containing electrophile can proceed with high diastereoselectivity. Final hydrolysis of the auxiliary furnishes the chiral propionic acid.

Organocatalysis represents another powerful tool for enantioselective synthesis. Chiral amines, for example, can catalyze the conjugate addition of nucleophiles to α,β-unsaturated systems. A potential strategy could involve the conjugate addition of a carbon nucleophile to a chiral α,β-unsaturated ester, followed by transformations to yield the desired isoxazolyl propionic acid.

Furthermore, transition metal-catalyzed asymmetric hydrogenation of a corresponding α,β-unsaturated isoxazolyl acrylic acid derivative using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral ligand, could provide an efficient route to the enantiomerically enriched product. A cascade reaction under synergistic catalysis of a chiral secondary amine and a palladium(0) catalyst has been successfully used to access chiral spiroisoxazolone derivatives with high diastereoselectivity and enantioselectivity, showcasing the potential of advanced catalytic systems in synthesizing chiral isoxazole-containing molecules. nih.gov

Table 1: Potential Enantioselective Strategies for Chiral Isoxazolyl Propionic Acid Analogues

| Methodology | Description | Key Reagents/Catalysts | Potential Advantages |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereoselective alkylation. | Chiral oxazolidinones, Evans auxiliaries | Well-established, high diastereoselectivity |

| Organocatalysis | Use of small chiral organic molecules to catalyze enantioselective reactions. | Chiral amines (e.g., proline derivatives) | Metal-free, mild reaction conditions |

| Asymmetric Hydrogenation | Reduction of a prochiral double bond using a chiral transition metal catalyst. | Chiral Rhodium or Ruthenium complexes | High enantioselectivity, atom economy |

| Synergistic Catalysis | Combination of two or more catalysts to enable a new transformation or improve selectivity. | Chiral secondary amine and Palladium(0) | Access to complex chiral structures |

Advanced Chemical Modifications and Analog Design

The design and synthesis of analogues of a lead compound are fundamental to understanding structure-activity relationships (SAR) and optimizing pharmacological properties. For the this compound scaffold, modifications can be introduced at several positions: the phenyl ring, the isoxazole core, and the propionic acid side chain.

Modifications of the phenyl group at the 5-position of the isoxazole ring can be achieved by employing variously substituted benzaldehydes in the initial synthesis of the isoxazole ring. This allows for the exploration of the effects of electron-donating and electron-withdrawing groups, as well as steric bulk, on biological activity.

The isoxazole ring itself can be a target for modification. For example, different substituents can be introduced at the 3-position of the isoxazole. A variety of synthetic methods are available for creating 3,5-disubstituted isoxazoles, including the reaction of terminal alkynes with nitrile oxides. nih.govrsc.org This allows for the replacement of the propionic acid moiety with other functional groups or the introduction of different linkers.

The propionic acid side chain offers numerous opportunities for derivatization. The carboxylic acid can be converted to esters, amides, or other bioisosteres to modulate properties such as solubility, cell permeability, and metabolic stability. For instance, coupling the carboxylic acid with various amines or alcohols can generate a library of amide and ester derivatives. The α-carbon of the propionic acid can also be functionalized.

Recent advances in isoxazole chemistry have led to the development of novel synthetic strategies, enabling the creation of a wide array of isoxazole derivatives with enhanced bioactivity and selectivity. rsc.org These methodologies include transition metal-catalyzed cycloadditions and regioselective functionalization techniques. rsc.org For example, a series of 4,5-diarylisoxazol-3-carboxylic acids have been synthesized as potent anti-inflammatory agents. nih.gov

Table 2: Examples of Advanced Chemical Modifications and Analog Design

| Modification Site | Type of Modification | Example of Resulting Analogue | Potential Impact on Properties |

| Phenyl Ring | Introduction of substituents | 3-(5-(4-chlorophenyl)-4-isoxazolyl)propionic acid | Altered electronics and lipophilicity |

| Isoxazole Ring | Variation of substituents at C3 | 3-(3-methyl-5-phenyl-4-isoxazolyl)propionic acid | Modified binding interactions |

| Propionic Acid Chain | Esterification or Amidation | Methyl 3-(5-phenyl-4-isoxazolyl)propionate | Increased lipophilicity, altered pharmacokinetics |

| Propionic Acid Chain | α-Functionalization | 2-methyl-3-(5-phenyl-4-isoxazolyl)propionic acid | Introduction of a new stereocenter, potential for enhanced potency |

These synthetic and derivatization strategies provide a robust platform for the exploration of the chemical space around the this compound core, facilitating the development of novel compounds with tailored biological profiles.

Biological Activities and Pharmacological Relevance of Isoxazole Propionic Acid Derivatives

Broad Spectrum Biological Activities Associated with the Isoxazole (B147169) Core

The versatility of the isoxazole core has led to the development of compounds with a vast range of biological functions. ijpca.orgresearchgate.net This structural motif is present in various clinically approved drugs, demonstrating its significance in pharmaceutical sciences. nveo.orgresearchgate.net The inherent aromaticity of the isoxazole ring, combined with a chemically labile nitrogen-oxygen bond, allows for diverse structural modifications, making it a valuable intermediate for creating novel bioactive molecules. researchgate.netijrrjournal.com Consequently, derivatives of isoxazole have been shown to possess anti-inflammatory, analgesic, antimicrobial, anticancer, neurological system modulating, and antidiabetic properties. ijpca.orgmdpi.comwisdomlib.org

Anti-inflammatory Properties

Isoxazole derivatives are a significant class of compounds exhibiting potent anti-inflammatory activities. ijpca.orgresearchgate.netmdpi.comresearchgate.net Their mechanism often involves the inhibition of key inflammatory mediators. mdpi.com A notable example is Valdecoxib, a selective COX-2 inhibitor that features an isoxazole ring and is used to manage inflammation and pain. nih.gov The development of isoxazole-based non-steroidal anti-inflammatory drugs (NSAIDs) continues to be an active area of research, aiming to create safer alternatives to traditional NSAIDs which are often associated with gastrointestinal side effects. researchgate.netbenthamdirect.com

Research has shown that various structural modifications of the isoxazole scaffold can lead to significant anti-inflammatory effects. For instance, certain indolyl–isoxazolidines have demonstrated anti-inflammatory potency comparable to indomethacin (B1671933) by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.comnih.gov

| Compound/Derivative Class | Observed Anti-inflammatory Activity | Reference |

|---|---|---|

| Valdecoxib | Selective COX-2 inhibitor. | nih.gov |

| Indolyl–isoxazolidines | Inhibited LPS-induced TNF-α and IL-6 production; effects comparable to indomethacin. | mdpi.com |

| 3-phenyl-5-((phenylselenyl)methyl)-isoxazoline | Showed superior anti-inflammatory properties compared to Celecoxib. | benthamdirect.com |

| Thiazolo-isoxazole fused isatin (B1672199) derivatives | Demonstrated promising anti-inflammatory activities. | wisdomlib.org |

Analgesic Effects

The analgesic properties of isoxazole derivatives are often linked to their anti-inflammatory mechanisms, although some may exhibit centrally acting effects. researchgate.netmdpi.comresearchgate.net The quest for novel, non-opioid analgesics has highlighted the potential of isoxazole-containing compounds. nih.govresearchgate.net For instance, studies on isoxazole carboxamide derivatives have shown that they can produce significant analgesic effects, with some compounds demonstrating higher activity than the reference drug tramadol (B15222) in animal models. nih.gov

Docking studies suggest that these compounds may interact with non-opioid receptors like COX-1, COX-2, and the human capsaicin (B1668287) receptor (HCR), indicating a mechanism distinct from traditional opioid analgesics. nih.gov This makes them promising candidates for developing new pain management therapies with potentially fewer side effects. nih.gov

| Compound/Derivative Class | Observed Analgesic Activity | Reference |

|---|---|---|

| Isoxazole Carboxamide Derivatives (e.g., Compound B2) | Showed higher analgesic activity than tramadol in writhing and hot plate assays. | nih.gov |

| Indolyl–isoxazolidines | Exhibited potent analgesic activities alongside anti-inflammatory effects. | mdpi.com |

| 4-(5'-substituted-aryl-4',5'-dihydro- isoxazole-3'-yl-amino) phenols | Compounds with 2-OH and 4-Cl phenyl substitutions showed significant analgesic activity. | researchgate.net |

| N-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazol-3-amine derivatives | Compounds with 4-bromo and 4-chloro-3-nitrophenyl substitutions showed good analgesic activity. | sarpublication.com |

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiviral)

The isoxazole scaffold is a cornerstone in the development of antimicrobial agents. researchgate.netnih.gov Several clinically important antibiotics, such as Sulfamethoxazole, Cloxacillin, and Dicloxacillin, contain the isoxazole ring, underscoring its efficacy against a range of microbial pathogens. nveo.orgnih.gov Research continues to explore novel isoxazole derivatives to combat the growing challenge of multidrug-resistant infections. wisdomlib.orgnih.gov

Studies have demonstrated that the antimicrobial activity of isoxazole derivatives can be modulated by altering substituents on the ring. ijpca.org For example, the presence of specific groups on the phenyl rings attached to the isoxazole core can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. ijpca.org Furthermore, isoxazole-based chalcones and their dihydropyrazole derivatives have shown potent antibacterial and antifungal activities. nih.govmdpi.com

| Compound/Derivative Class | Organism(s) | Activity | Reference |

|---|---|---|---|

| Sulfamethoxazole, Cloxacillin | Various Bacteria | Clinically used antibiotics. | nveo.orgnih.gov |

| Isoxazole-based chalcones | S. aureus, B. subtilis, E. coli | Potent antibacterial activity (MIC = 1 µg/mL for some compounds). | mdpi.com |

| Isoxazole-based dihydropyrazoles | Fungal strains | Excellent antifungal activity (IC50 = 2 ± 1 µg/mL for some compounds). | mdpi.com |

| 4-(5'-(4-Cl-phenyl)-4',5'-dihydro-isoxazole-3'-yl-amino) phenol | Bacteria and Fungi | Showed higher activity than ciprofloxacin (B1669076) and clotrimazole. | researchgate.net |

Anticancer and Antiproliferative Activity

Isoxazole derivatives have emerged as a promising class of compounds in cancer research, with many exhibiting potent antiproliferative activity against a variety of human cancer cell lines. mdpi.comresearchgate.netespublisher.comespublisher.com These compounds can act through diverse mechanisms, including the disruption of intracellular signaling pathways, induction of apoptosis, and inhibition of enzymes crucial for cancer cell survival. espublisher.comresearchgate.net

The versatility of the isoxazole scaffold allows for its incorporation into natural products and synthetic molecules to enhance their anticancer potential. espublisher.comespublisher.com For instance, an isoxazole derivative of curcumin (B1669340) showed significantly greater cytotoxicity against breast cancer cells (MCF7) than curcumin itself. mdpi.com Similarly, novel indole-isoxazole hybrids have been investigated for their effects on hepatocellular carcinoma. espublisher.com

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity/Mechanism | Reference |

|---|---|---|---|

| N-phenyl-5-carboxamidyl Isoxazole | Mouse colon carcinoma (Colon 38, CT-26) | Potent cytotoxicity with an IC50 of 2.5 µg/mL. | ijpca.org |

| Curcumin-isoxazole derivative | Breast cancer (MCF7) | IC50 of 3.97 µM, significantly more potent than curcumin. | mdpi.com |

| Isoxazole-based dihydropyrazoles | Prostate cancer | Potential anticancer activity with IC50 values as low as 2 ± 1 µg/mL. | mdpi.com |

| 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazoles | HeLa | Showed potential as effective anticancer agents. | wisdomlib.org |

Neurological System Modulating Activities

The isoxazole core is a privileged structure for developing agents that act on the central nervous system (CNS). nih.gov Marketed drugs like Zonisamide (an anticonvulsant) contain this moiety. nih.gov Isoxazole derivatives have been investigated for a range of neurological applications, including the treatment of epilepsy, anxiety, depression, and neurodegenerative conditions like Alzheimer's disease. ijpca.orgnih.govnih.gov

Their activity often stems from interactions with key neurotransmitter receptors. For example, isoxazole derivatives can act as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic transmission and have been implicated in pain and neurological disorders. researchgate.net Furthermore, certain isoxazolone derivatives have shown neuroprotective potential in models of Alzheimer's disease by reducing beta-amyloid and tau protein levels and combating oxidative stress. nih.gov

| Compound/Derivative Class | Target/Model | Observed Activity | Reference |

|---|---|---|---|

| Zonisamide | CNS | Marketed anticonvulsant drug. | nih.gov |

| Isoxazole-4-carboxamide derivatives | AMPA receptors | Potent inhibition and modulation of receptor kinetics. | researchgate.net |

| 3,4,5-trimethoxy isoxazolone derivative (TMI) | Alzheimer's disease mouse model | Improved memory, reduced Aβ1-42 and tau protein levels, increased antioxidant enzymes. | nih.gov |

| Risperidone | CNS | Marketed antipsychotic drug. | nveo.org |

Antidiabetic and Hypoglycemic Properties

The exploration of isoxazole derivatives as potential treatments for diabetes mellitus is a growing area of research. researchgate.netnih.govnih.gov These compounds can influence glucose metabolism through various mechanisms, including the inhibition of enzymes like α-amylase and the modulation of key signaling pathways. researchgate.netnih.govnih.gov

For example, novel isoxazole derivatives based on the flavonoid kaempferol (B1673270) have been shown to enhance glucose consumption in insulin-resistant liver cells. researchgate.netnih.gov The proposed mechanism involves the activation of the AMPK/PEPCK/G6Pase pathway, which plays a crucial role in regulating gluconeogenesis. researchgate.netnih.gov Other studies have synthesized dihydrothiazolo-isoxazole-5-one derivatives that demonstrated significant glucose-lowering effects in diabetic mice, comparable to the standard drug pioglitazone, by interacting with the PPAR-γ receptor. tandfonline.com

| Compound/Derivative Class | Target/Model | Observed Activity | Reference |

|---|---|---|---|

| Trifluoromethylated flavonoid-based isoxazoles | α-amylase | Potent inhibition of α-amylase activity, with IC50 values similar to acarbose. | nih.gov |

| Kaempferol-based isoxazole derivative (C45) | Insulin-resistant HepG2 cells | Enhanced glucose consumption (EC50 = 0.8 nM) via the AMPK/PEPCK/G6Pase pathway. | researchgate.netnih.gov |

| Dihydrothiazolo-isoxazole-5-one derivatives | Diabetic mice / PPAR-γ receptor | Significant glucose-lowering effect comparable to pioglitazone. | tandfonline.com |

| Halogenated/nitrated phenyl isoxazoles | Yeast cell glucose uptake | Exhibited in vitro anti-diabetic action. |

Antioxidant Activities

Isoxazole derivatives have been identified as potent antioxidant agents, capable of mitigating oxidative stress, which is implicated in numerous pathological conditions. The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals.

Several studies have highlighted the free radical scavenging activity of isoxazole derivatives. For instance, a series of fluorophenyl-isoxazole-carboxamides were evaluated for their antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance at 517 nm. Notably, compounds 2a (N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide) and 2c demonstrated significant antioxidant activity, with IC50 values of 0.45 ± 0.21 µg/ml and 0.47 ± 0.33 µg/ml, respectively. nih.gov These values indicate a higher potency compared to the standard antioxidant, Trolox (IC50 = 3.10 ± 0.92 µg/ml). nih.gov

Further research into novel isoxazole derivatives has also revealed considerable antioxidant properties. researchgate.net A study involving a set of newly synthesized isoxazole compounds identified several derivatives, namely 1d , 1e , 2c , 2d , and 2e , as having notable antioxidant activities. researchgate.net Additionally, isoxazole-based chalcones have been shown to exhibit significant antioxidant activity. mdpi.com In one study, a chalcone (B49325) derivative containing three methoxy (B1213986) groups on the phenyl ring (compound 28 ) was found to be the most potent among the tested compounds, with an IC50 value of 5 µg/mL, which was equivalent to the standard, gallic acid. mdpi.com The structure-activity relationship suggests that the presence of electron-donating groups on the phenyl ring enhances the antioxidant capacity. mdpi.com

The antioxidant potential of isoxazole derivatives underscores their therapeutic promise in combating diseases associated with oxidative stress. researchgate.net

Table 1: Antioxidant Activity of Selected Isoxazole Derivatives

| Compound | IC50 (µg/mL) vs. DPPH | Reference |

|---|---|---|

| N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2a) | 0.45 ± 0.21 | nih.gov |

| Compound 2c | 0.47 ± 0.33 | nih.gov |

| Isoxazole-based chalcone (28) | 5 | mdpi.com |

| Trolox (Standard) | 3.10 ± 0.92 | nih.gov |

| Gallic Acid (Standard) | 5 | mdpi.com |

Other Significant Biological Activities (e.g., Insecticidal, Antithrombotic, Immunomodulatory)

Beyond their antioxidant effects, isoxazole-propionic acid derivatives and related isoxazole compounds have been investigated for a variety of other important biological activities.

Insecticidal Activity: Several novel phenyl-substituted isoxazole carboxamides have been synthesized and evaluated for their insecticidal properties against the oriental armyworm (Mythimna separate). nih.gov These studies revealed that some of these compounds exhibited moderate insecticidal activity. nih.gov Structure-activity relationship (SAR) studies have suggested that a combination of both aliphatic and aromatic amide moieties could enhance insecticidal efficacy. nih.gov Further research has led to the development of 3,4,5-trisubstituted isoxazoles as a bioactive scaffold for designing new insecticides. nih.gov Additionally, aryl isoxazoline (B3343090) derivatives containing a pyrazole-5-carboxamide motif have shown excellent insecticidal activity against M. separate. acs.org

Antithrombotic Activity: The potential of isoxazole derivatives as antithrombotic agents has been explored through the generation of combinatorial libraries. nih.gov Specifically, 3-substituted phenyl-5-isoxazolecarboxaldehydes have been used as key building blocks for the solid-phase synthesis of highly functionalized isoxazole-based libraries. nih.gov The in vivo evaluation of these libraries for antithrombin activity is a crucial step in identifying lead compounds for the development of new antithrombotic drugs. nih.gov

Immunomodulatory Activity: Isoxazole derivatives have demonstrated significant immunomodulatory properties, with activities ranging from immunosuppressive to immunostimulatory. nih.govbohrium.comdntb.gov.ua A series of novel isoxazole derivatives were synthesized and found to exhibit significant immunological activity in assays using both mouse and human blood cells. science24.com These compounds were generally non-toxic and showed a dose-dependent ability to suppress the proliferation of human peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA). science24.com For example, the compound MZO-2 was identified as being particularly active, showing statistically significant suppression at a concentration as low as 1 µg/ml. science24.com

The immunosuppressive effects of certain isoxazole derivatives make them potential candidates for treating autoimmune diseases and managing inflammation. mdpi.com Conversely, some isoxazole derivatives have been shown to have immunostimulatory effects, which could be beneficial in contexts such as vaccine adjuvants or in patients with compromised immune systems. mdpi.com The diverse immunoregulatory profiles of isoxazole derivatives highlight their potential for therapeutic applications in a wide range of conditions involving the immune system. nih.govbohrium.comdntb.gov.ua

Molecular Mechanisms of Action and Target Engagement

Integrin Antagonism

In addition to their effects on glutamate (B1630785) receptors, certain derivatives of isoxazolyl propionic acid have been identified as potent antagonists of integrins. Specifically, a series of these compounds has been shown to act as antagonists of the α4β1 integrin. nih.gov The α4β1 integrin is a cell adhesion molecule involved in inflammatory processes, and its antagonists have therapeutic potential in inflammatory diseases. The development of these isoxazolyl propionic acid derivatives was based on the structure of the Leu-Asp-Val (LDV) peptide sequence, which is a recognition motif for α4β1 integrin. nih.gov One of the synthesized compounds, 3-[3-(1-[-[3-methoxy-4-(3-o-tolyl-ureido)-phenyl]-acetylamino]-3-methyl-butyl)-isoxazol-5-yl]-propionic acid, was found to be efficacious in an allergic mouse model, demonstrating the potential of this chemical class to modulate integrin function in vivo. nih.gov

Targeting of α4β1 Integrin

The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is a heterodimeric cell surface receptor that plays a fundamental role in mediating cell-cell and cell-extracellular matrix interactions. frontiersin.orgnih.gov It is primarily expressed on leukocytes, including lymphocytes, monocytes, eosinophils, and mast cells. frontiersin.org The α4β1 integrin is crucial for leukocyte homing, trafficking, activation, and survival, making it a key player in inflammatory processes. frontiersin.orgnih.gov Its natural ligands include vascular cell adhesion molecule-1 (VCAM-1), which is expressed on activated endothelial cells, and the CS-1 region of fibronectin. nih.gov The interaction between α4β1 and its ligands is a critical step in the recruitment of leukocytes from the bloodstream to sites of inflammation. frontiersin.org

A series of isoxazolylpropionic acid derivatives have been identified as potent antagonists of the α4β1 integrin. nih.gov These compounds are designed to interfere with the binding of α4β1 to its ligands, thereby inhibiting the adhesion and migration of inflammatory cells. While research on the specific compound 3-(5-Phenyl-4-isoxazolyl)propionic acid is not detailed in the provided sources, the study of related isoxazolylpropionic acid derivatives highlights this class of molecules as effective antagonists of α4β1 integrin. nih.gov For instance, the synthesis and structure-activity relationship (SAR) of these derivatives led to the identification of highly potent compounds that block the function of this key adhesion receptor. nih.gov

Relevance in Allergic and Inflammatory Disease Models

The role of α4β1 integrin is well-established in the pathogenesis of various inflammatory and autoimmune diseases, including asthma, allergic conjunctivitis, and multiple sclerosis. frontiersin.orgnih.gov By mediating the accumulation of leukocytes at inflamed tissues, α4β1 contributes significantly to the inflammatory cascade. nih.gov Therefore, antagonizing this integrin is a validated therapeutic strategy for these conditions. frontiersin.org

The therapeutic potential of targeting α4β1 with isoxazolylpropionic acid derivatives has been demonstrated in preclinical models of allergic disease. nih.gov One potent antagonist from this chemical series, 3-[3-(1-[-[3-methoxy-4-(3-o-tolyl-ureido)-phenyl]-acetylamino]-3-methyl-butyl)-isoxazol-5-yl]-propionic acid, showed significant efficacy in a mouse model of allergic inflammation. nih.gov This demonstrates the principle that isoxazolylpropionic acid scaffolds can effectively modulate inflammatory responses in vivo. nih.gov

Table 1: Efficacy of an Isoxazolylpropionic Acid Derivative in an Allergic Mouse Model

| Compound | Administration Route | Efficacy |

|---|---|---|

| 3-[3-(1-[-[3-methoxy-4-(3-o-tolyl-ureido)-phenyl]-acetylamino]-3-methyl-butyl)-isoxazol-5-yl]-propionic acid | Systemic (sc) | 58% inhibition @ 10 mg/kg |

| 3-[3-(1-[-[3-methoxy-4-(3-o-tolyl-ureido)-phenyl]-acetylamino]-3-methyl-butyl)-isoxazol-5-yl]-propionic acid | Intra-tracheal | ED₅₀ = 2 µg/kg |

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Cyclooxygenase (COX) Inhibition and Prostaglandin (B15479496) Biosynthesis Pathways (Relevant to Propionic Acid Derivatives)

The propionic acid moiety is a classic pharmacophore found in many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The primary mechanism of action for these drugs is the inhibition of cyclooxygenase (COX) enzymes. nih.govwikipedia.org COX enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins (B1171923) and thromboxanes. wikipedia.orgacs.org These lipid mediators are pivotal in generating inflammatory responses, pain, and fever. wikipedia.orgacs.org

There are two main isoforms of the COX enzyme: COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastrointestinal mucosa and maintaining kidney function. nih.gov In contrast, COX-2 is typically induced at sites of inflammation and is largely responsible for the production of prostaglandins that mediate inflammation and pain. nih.govwikipedia.org

Propionic acid derivatives, such as ibuprofen (B1674241) and flurbiprofen, are non-selective inhibitors, meaning they inhibit both COX-1 and COX-2. nih.govwikipedia.org Structural studies have shown that these inhibitors bind within the active site of the COX enzyme. acs.org The carboxylate group of the propionic acid moiety typically forms key interactions with residues such as Arginine-120 and Tyrosine-355 at the top of the cyclooxygenase channel, preventing the substrate (arachidonic acid) from binding. acs.org Some propionic acid derivatives have also been shown to act as substrate-selective inhibitors, being more potent at inhibiting the oxygenation of endocannabinoids compared to arachidonic acid by COX-2. nih.gov

Exploration of Other Potential Biological Targets and Molecular Pathways

The chemical scaffold of propionic acid is versatile and has been incorporated into molecules designed to interact with a variety of biological targets beyond the COX enzymes. This highlights the broad potential of propionic acid derivatives in medicinal chemistry for treating a range of diseases.

Recent research has explored novel propionic acid derivatives for applications in oncology and other areas:

Anticancer Targets : Thiazole-containing propionic acid derivatives have been synthesized and evaluated as potential anticancer agents. For example, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as promising scaffolds for targeting SIRT2 and EGFR in lung cancer. nih.gov Other studies have focused on 3-((4-hydroxyphenyl)amino)propionic acid derivatives, which have shown anticancer activity against A549 lung cancer cells and possess antioxidant properties. mdpi.com Additionally, methyl ester derivatives of 3-hydroxy-2,2-dimethyl-propionic acid have been found to selectively inhibit colon cancer cell proliferation, potentially through the HSP90 and TRAP1 signaling pathways. rsc.org

Inflammatory Pathways : Beyond COX, other inflammatory pathways can be modulated by propionic acid-like structures. The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial in inflammation, and its inhibition has been shown to attenuate neutrophilic airway inflammation. nih.gov While not directly a propionic acid derivative, the study highlights that targeting key inflammatory signaling kinases is a viable strategy.

Antimicrobial and Agricultural Applications : The versatility of the propionic acid structure is further demonstrated by studies on 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids. Some of these compounds have exhibited antimicrobial activity, while others have been found to promote plant growth, increasing seed yield and oil content in rapeseed. nih.gov

Table 2: Explored Biological Targets for Various Propionic Acid Derivatives

| Propionic Acid Derivative Class | Potential Biological Target(s) | Associated Disease/Application |

|---|---|---|

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acids | SIRT2, EGFR | Lung Cancer |

| 3-((4-hydroxyphenyl)amino)propanoic acids | Reactive Oxygen Species (ROS), Cancer Cell Migration Pathways | Lung Cancer, Oxidative Stress |

| 3-hydroxy-2,2-dimethyl-propionic acid methyl esters | HSP90, TRAP1 | Colon Cancer |

| 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids | Bacterial Targets, Plant Growth Pathways | Bacterial Infections, Agriculture |

This table summarizes findings from various studies on different classes of propionic acid derivatives. nih.govmdpi.comrsc.orgnih.gov

Structure Activity Relationship Sar Studies

Influence of Substitution Patterns on the Isoxazole (B147169) Ring on Biological Activity

The isoxazole ring is a versatile five-membered heterocycle that serves as a core scaffold in numerous biologically active compounds. researchgate.net Its chemical properties and spatial arrangement can be readily modified, making it a focal point for SAR studies. researchgate.net The electronic and steric nature of substituents on the isoxazole ring plays a pivotal role in modulating the biological activity of derivatives.

Research on various isoxazole-containing molecules has demonstrated that the introduction of different functional groups can significantly enhance or diminish their therapeutic effects. For instance, in the development of anticancer agents, the substitution pattern on the isoxazole moiety has been shown to be critical. Studies on 3,5-disubstituted isoxazole derivatives revealed that substitutions such as methyl, methoxy (B1213986), or chloride on the R group enhanced their antiproliferative activity against U87 cancer cells. nih.gov Similarly, the presence of specific groups can augment antibacterial properties. The antibacterial activity of certain isoxazole derivatives is enhanced by the presence of nitro and chlorine groups at the C-3 phenyl ring attached to the isoxazole core. ijpca.org

| Substituent Group | Position | Effect on Biological Activity | Compound Class |

|---|---|---|---|

| Methyl, Methoxy, Chloride | General (on R group) | Enhanced antiproliferative activity against U87 cells. nih.gov | 3,5-disubstituted isoxazoles |

| Nitro, Chlorine | On C-3 Phenyl Ring | Enhanced antibacterial activity. ijpca.org | Substituted isoxazoles |

| Trisubstitution Pattern | 3, 4, and 5 | Essential for potent and selective PPARδ agonism. nih.gov | 3,4,5-trisubstituted isoxazoles |

| A-ring fused isoxazole | Fused to steroid A-ring | Enhanced anticancer activity of diosgenin (B1670711) derivatives. nih.gov | Steroidal isoxazoles |

Impact of Phenyl Ring Modifications on Pharmacological Profile

The phenyl group at the C-5 position of the isoxazole ring is a critical component for interaction with biological targets, and its modification offers a powerful strategy for fine-tuning the pharmacological profile of these compounds. Altering the substituents on this aromatic ring can affect the molecule's lipophilicity, electronic properties, and steric bulk, thereby influencing its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

In the context of antitubercular agents, SAR studies on 5-phenyl-3-isoxazolecarboxylic acid methyl ester-chalcone hybrids have shown that the nature and position of substituents on the C-5 phenyl ring are vital for activity. nih.gov Specific substitutions can lead to compounds with potent in-vitro activity against Mycobacterium tuberculosis. nih.gov Similarly, in the development of antimitotic agents, modifying a terminal phenyl ring with a pyridinyl moiety led to a new class of potent compounds that target the colchicine-binding site on tubulin. nih.gov

The electronic nature of the substituents is a recurring theme. For anticancer activity, the presence of an oxime moiety on a related phenyl-thiazole scaffold significantly enhanced antiproliferative effects, suggesting that electron-withdrawing groups or functionalities capable of hydrogen bonding can be beneficial. mdpi.com Conversely, for antioxidant properties in other isoxazole series, electron-donating groups like a tert-butyl group on the phenyl ring were found to be crucial for activity. rsc.org These findings underscore that the optimal substitution on the phenyl ring is highly dependent on the specific biological target and the desired therapeutic outcome.

| Substituent | Position on Phenyl Ring | Observed Activity | Compound Series |

|---|---|---|---|

| 4-Fluoro | para | Effective for anti-mycobacterial activity. mdpi.com | Pyrazolo[1,5-a]pyrimidin-7-amines |

| Various Chalcone-linked groups | Varied | Potent activity against Mycobacterium tuberculosis. nih.gov | 5-phenyl-3-isoxazolecarboxylic acid esters |

| Hydroxyimino (-C=NOH) | para (on acetylphenyl) | Significantly enhanced antiproliferative activity in A549 cells. mdpi.com | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acids |

| tert-Butyl | Not specified | Essential for exhibiting antioxidant properties. rsc.org | Substituted isoxazoles |

| Replacement with Pyridinyl | Entire Ring | Led to novel antimitotic agents targeting tubulin. nih.gov | Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates |

Significance of the Propionic Acid Side Chain for Activity

The propionic acid side chain is a well-established pharmacophore in medicinal chemistry, most notably in the class of nonsteroidal anti-inflammatory drugs (NSAIDs) known as "profens". researchgate.nethumanjournals.com For 3-(5-Phenyl-4-isoxazolyl)propionic acid, this side chain is predicted to be a key determinant of its biological activity, particularly its interaction with enzymes like cyclooxygenases (COX).

The carboxylic acid group is considered an essential feature for the activity of many arylpropionic acid derivatives. nih.gov It typically forms critical interactions, such as salt bridges or hydrogen bonds, with key amino acid residues in the active site of target enzymes. For example, in the COX active site, the carboxylate group is known to interact with a positively charged arginine residue (Arg120), anchoring the inhibitor in the correct orientation for effective blockade. nih.gov

Structure-activity relationship studies have consistently shown that modification of this carboxylic acid group leads to a significant reduction or loss of activity. nih.gov

Esterification or Amidation : Converting the carboxylic acid to an ester or an amide generally results in decreased COX inhibition. This is because these modifications remove the acidic proton and the potential for ionic interactions, which are crucial for binding. nih.gov

Chain Length : The length of the alkyl chain is also important. An extension of the carbon chain beyond propionic acid can diminish activity, suggesting an optimal distance is required between the aromatic core and the acidic head group for fitting into the target's binding pocket. nih.gov

Therefore, the propionic acid moiety is not merely a solubilizing group but an active and essential component of the pharmacophore, directly participating in the molecular interactions that underpin the compound's biological effect.

Stereochemical Considerations and Enantioselectivity in Modulating Biological Activity

The presence of a chiral center at the alpha-carbon of the propionic acid side chain means that this compound can exist as two enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological activity, a phenomenon known as enantioselectivity.

This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral. Consequently, they can interact differently with the two enantiomers of a drug, leading to variations in binding affinity, efficacy, and metabolic profiles.

Differential Potency : Often, one enantiomer (the eutomer) is responsible for the majority of the desired pharmacological effect, while the other (the distomer) is significantly less active or may even contribute to undesirable side effects. For many 2-arylpropionic acid NSAIDs, the (S)-enantiomer is the more potent inhibitor of COX enzymes.

Configuration and Activity : Studies on related chiral propanoic acid derivatives have reinforced the importance of stereochemistry. For instance, in a series of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, the (S)-configuration was found to be crucial for exerting excellent antibacterial activity. nih.gov

The synthesis of single-enantiomer compounds is therefore a key strategy in drug development to produce more selective and potent therapeutic agents. An enantioselective synthesis of (2S)-2-(hydroxymethylphenyl) propionic acids was developed using an auxiliary-directed stereoselective alkylation, confirming the S stereochemistry at the C2 position via X-ray crystallography. nih.gov This underscores the necessity of controlling stereochemistry to optimize the biological activity of chiral propionic acid derivatives.

Quantitative Structure-Activity Relationships (QSAR) and Advanced Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features, expressed as numerical descriptors. These models provide mathematical equations that can predict the activity of new, unsynthesized compounds, thereby guiding rational drug design and prioritizing synthetic efforts.

For classes of compounds related to this compound, QSAR studies have been successfully applied. For a series of meta-substituted phenyl propanoic acids acting as PPARγ agonists, a QSAR study yielded a statistically significant model. researchgate.netresearchgate.net The quality of the model was demonstrated by a high correlation coefficient (r² = 0.9393) and a cross-validated correlation coefficient (q² = 0.8718), indicating strong predictive power. researchgate.net Such models can identify key molecular descriptors—like electronic, steric, or lipophilic parameters—that are most influential for biological activity.

Beyond 2D-QSAR, more advanced three-dimensional (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide even deeper insights. These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric bulk, electrostatic charge, or hydrophobicity would likely enhance or decrease activity. For a series of antileishmanial 2-phenyl-2,3-dihydrobenzofurans, 3D-QSAR models were found to be superior to 2D models and were able to reveal the most important structural features required for activity. nih.gov These computational tools are invaluable for understanding the complex interplay of factors that govern the interaction between a ligand and its biological target, facilitating the design of more potent and selective molecules.

Future Directions in Academic Research and Therapeutic Development

Design and Synthesis of Novel Therapeutic Agents Based on the Isoxazole-Propionic Acid Scaffold

The design of new therapeutic agents based on the 3-(5-Phenyl-4-isoxazolyl)propionic acid scaffold will likely focus on creating a diverse library of analogues to explore the structure-activity relationship (SAR). Key areas for modification include the phenyl ring, the isoxazole (B147169) core, and the propionic acid side chain.

Synthetic Strategies:

The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.gov For the synthesis of analogues of this compound, a plausible route would involve the reaction of a substituted benzaldoxime (B1666162) with an appropriate alkyne derivative of propionic acid.

Table 1: Potential Synthetic Modifications

| Scaffold Position | Modification Strategy | Desired Outcome |

| Phenyl Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (ortho, meta, para). | Modulate lipophilicity, electronic properties, and metabolic stability. |

| Isoxazole Ring | Alteration of the substitution pattern (e.g., moving the phenyl and propionic acid groups to different positions). | Investigate the importance of the substitution pattern for biological activity. |

| Propionic Acid Side Chain | Esterification, amidation, or replacement with other acidic groups (e.g., tetrazole). | Improve pharmacokinetic properties and explore different interactions with biological targets. |

Development of Multi-Targeted Therapies

The development of drugs that can modulate multiple targets simultaneously is a promising strategy for treating complex diseases like cancer and inflammatory disorders. espublisher.com The isoxazole scaffold has been identified as a privileged structure in the design of multi-targeted agents due to its ability to interact with a variety of biological targets. espublisher.com

A multi-targeted therapeutic agent based on the this compound scaffold could be designed to inhibit key enzymes in both inflammatory and cancer pathways, such as cyclooxygenase (COX) and various protein kinases. nih.govnih.gov For instance, structural modifications could be made to the parent compound to incorporate pharmacophoric features known to bind to the active sites of these enzymes.

Advanced Synthetic Strategies for Lead Optimization and Analogue Generation

Lead optimization is a critical step in drug discovery that aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov For the this compound scaffold, advanced synthetic strategies such as combinatorial chemistry and fragment-based drug design could be employed to generate a large number of analogues for high-throughput screening.

Structure-activity relationship (SAR) studies will be crucial to guide the lead optimization process. nih.gov By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for optimal therapeutic effect.

Table 2: Lead Optimization Strategies

| Strategy | Description | Application to Isoxazole-Propionic Acid Scaffold |

| Fragment-Based Drug Design | Building a lead compound from smaller molecular fragments that are known to bind to the target. | Identify fragments that bind to different pockets of the target protein and then link them together using the isoxazole-propionic acid scaffold. |

| Combinatorial Chemistry | Rapidly synthesizing a large library of diverse compounds. | Generate a wide variety of analogues with different substituents on the phenyl ring and modifications to the propionic acid side chain. |

| Structure-Based Drug Design | Using the three-dimensional structure of the target protein to design more potent and selective inhibitors. | Design analogues that can form specific interactions with key amino acid residues in the active site of the target. |

Investigation of Bioisosteric Replacements and Their Pharmacological Consequences

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve the pharmacological profile of a lead compound. nih.govsemanticscholar.org

For the this compound scaffold, several bioisosteric replacements could be investigated:

Phenyl Ring: The phenyl group could be replaced with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene) to explore different binding interactions and improve properties like solubility. nih.govsemanticscholar.orgnih.gov

Isoxazole Ring: The isoxazole ring itself could be replaced with other five-membered heterocycles such as oxazole, thiazole, or pyrazole (B372694) to modulate the electronic and steric properties of the scaffold.

Propionic Acid Side Chain: The carboxylic acid group of the propionic acid side chain could be replaced with other acidic bioisosteres like tetrazole, which can offer improved metabolic stability and bioavailability.

The pharmacological consequences of these bioisosteric replacements would need to be carefully evaluated to determine their impact on potency, selectivity, and pharmacokinetic properties.

Preclinical Research in Relevant Disease Models for Efficacy Evaluation

Preclinical research is essential to evaluate the efficacy and safety of new drug candidates before they can be tested in humans. For analogues of this compound, preclinical studies would likely focus on inflammatory and cancer models, given the known activities of many isoxazole derivatives. nih.govnih.govnih.govscholarsresearchlibrary.comresearchgate.net

Table 3: Preclinical Evaluation Models

| Disease Model | In Vitro Assays | In Vivo Models |

| Inflammation | Enzyme inhibition assays (e.g., COX-1, COX-2), cytokine release assays in immune cells. | Carrageenan-induced paw edema in rats, collagen-induced arthritis in mice. scholarsresearchlibrary.com |

| Cancer | Cytotoxicity assays against a panel of cancer cell lines, cell cycle analysis, apoptosis assays. | Xenograft models where human cancer cells are implanted in immunocompromised mice. nih.gov |

These preclinical studies would provide crucial information on the therapeutic potential of novel analogues based on the this compound scaffold and guide their further development towards clinical applications.

Q & A

Q. 1.1. What synthetic strategies are recommended for preparing 3-(5-Phenyl-4-isoxazolyl)propionic acid?

The synthesis typically involves constructing the isoxazole ring via cyclocondensation of nitrile oxides with alkynes or enamines, followed by functionalization of the propionic acid moiety. For example, Khalafy et al. (1999) demonstrated that photochemical or thermal reactions of substituted isoxazolones with nitrogen or sulfur nucleophiles can yield structurally diverse derivatives . Key steps include:

- Cyclization : Use nitrile oxide precursors (e.g., aryl nitrile oxides) reacting with propiolic acid derivatives.

- Functionalization : Employ alkylation or carboxylation at the 4-position of the isoxazole ring.

- Purification : Column chromatography with gradients of ethyl acetate/hexane, validated via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .

Q. 1.2. How can the structural integrity of this compound be confirmed?

Use a combination of spectroscopic and chromatographic methods:

- NMR : Analyze - and -NMR for characteristic signals (e.g., isoxazole protons at δ 6.5–8.5 ppm, propionic acid carboxyl group at δ 170–175 ppm) .

- HPLC-MS : Confirm molecular weight (, exact mass 217.07) and purity (>95%) .

- Melting Point : Compare with literature values (if available).

Advanced Research Questions

Q. 2.1. How does this compound interact with glutamate receptors, and how can binding affinity discrepancies be resolved?

This compound shares structural homology with AMPA (-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), a selective agonist for ionotropic glutamate receptors . However, conflicting binding data may arise due to:

- Stereochemical variations : The (S)-enantiomer often shows higher receptor affinity than the racemic mixture .

- Assay conditions : Use electrophysiological patch-clamp studies in HEK293 cells expressing cloned AMPA receptors to measure currents, ensuring pH 7.4 and physiological ion concentrations .

- Metabolite interference : Screen for degradation products (e.g., via LC-MS) that may antagonize receptor activity .

Q. 2.2. What experimental approaches are suitable for analyzing the metabolic fate of this compound in mammalian systems?

The compound may undergo microbial or mammalian enzymatic transformations similar to other phenylpropionic acid derivatives:

- In vitro models : Incubate with human liver microsomes or fecal microbiota to identify phase I/II metabolites (e.g., dehydroxylation, glucuronidation) .

- Stable isotope tracing : Use -labeled propionic acid to track metabolic pathways via NMR or mass spectrometry .

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models using radiolabeled () analogs .

Q. 2.3. How can researchers address inconsistencies in reported biological activities of this compound derivatives?

Contradictions often stem from:

- Impurity profiles : Characterize synthetic batches via HPLC-UV/ELSD to detect byproducts (e.g., regioisomers from incomplete cyclization) .

- Receptor subtype specificity : Differentiate AMPA (GluA1-4) vs. kainate receptor effects using selective antagonists (e.g., CNQX for AMPA, UBP310 for kainate) .

- Cell line variability : Validate results across multiple models (e.g., primary neurons vs. transfected cell lines) .

Methodological Considerations

Q. 3.1. What strategies optimize the regioselectivity of isoxazole ring formation during synthesis?

- Precursor design : Use electron-withdrawing groups (e.g., nitro, carbonyl) on phenyl rings to direct cyclization .

- Catalytic systems : Employ Lewis acids (AlCl) in Friedel-Crafts acylations to enhance yield .

- Thermodynamic vs. kinetic control : Adjust reaction temperature (e.g., reflux at 80°C vs. room temperature) to favor desired regioisomers .

Q. 3.2. How can computational tools aid in predicting the bioactivity of this compound analogs?

- Docking simulations : Model interactions with AMPA receptor ligand-binding domains (e.g., GluA2 subunit) using AutoDock Vina .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with EC values from electrophysiological data .

Data Interpretation and Validation

Q. 4.1. How should researchers validate unexpected byproducts in synthetic workflows?

Q. 4.2. What statistical methods are appropriate for dose-response studies of receptor activation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.